molecular formula C15H16N2O3 B12618055 N-Hydroxy-N~2~-[(3-phenoxyphenyl)methyl]glycinamide CAS No. 919996-48-8

N-Hydroxy-N~2~-[(3-phenoxyphenyl)methyl]glycinamide

Cat. No.: B12618055
CAS No.: 919996-48-8
M. Wt: 272.30 g/mol
InChI Key: AOTAHDUMVREIOT-UHFFFAOYSA-N
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Description

N-Hydroxy-N~2~-[(3-phenoxyphenyl)methyl]glycinamide is an organic compound with a complex structure that includes a phenoxyphenyl group and a glycinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-N~2~-[(3-phenoxyphenyl)methyl]glycinamide typically involves multiple steps. One common method starts with the preparation of the phenoxyphenyl intermediate, which is then reacted with glycinamide under specific conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or dichloromethane and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-N~2~-[(3-phenoxyphenyl)methyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions may involve the use of halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

N-Hydroxy-N~2~-[(3-phenoxyphenyl)methyl]glycinamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or protein interactions.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which N-Hydroxy-N~2~-[(3-phenoxyphenyl)methyl]glycinamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The phenoxyphenyl group may facilitate binding to specific sites, while the glycinamide moiety can interact with active sites or catalytic residues. This interaction can inhibit enzyme activity or modulate receptor function, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • α-Hydroxy-3-phenoxyphenylacetonitrile
  • 3-Phenoxybenzoic acid derivatives

Uniqueness

N-Hydroxy-N~2~-[(3-phenoxyphenyl)methyl]glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced binding affinity or selectivity for certain targets, making it a valuable tool in research and development.

Properties

CAS No.

919996-48-8

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

N-hydroxy-2-[(3-phenoxyphenyl)methylamino]acetamide

InChI

InChI=1S/C15H16N2O3/c18-15(17-19)11-16-10-12-5-4-8-14(9-12)20-13-6-2-1-3-7-13/h1-9,16,19H,10-11H2,(H,17,18)

InChI Key

AOTAHDUMVREIOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CNCC(=O)NO

Origin of Product

United States

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